N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide
Description
This compound features a bicyclic [1,2,4]triazolo[4,3-a]pyridine core, partially saturated (as indicated by the 5H,6H,7H,8H designation), with a trifluoromethyl (-CF₃) substituent at position 7. A methylene (-CH₂-) bridge at position 3 connects the core to a pyridine-2-carboxamide moiety. The pyridine-2-carboxamide group introduces a planar aromatic system with a hydrogen-bonding-capable carboxamide (-CONH₂) group. The molecular formula is C₁₅H₁₄F₃N₅O, with a molecular weight of 357.3 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide may facilitate target binding via hydrogen bonding .
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)9-4-6-22-11(7-9)20-21-12(22)8-19-13(23)10-3-1-2-5-18-10/h1-3,5,9H,4,6-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQZYIBYHXSFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC=CC=N3)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 7-Trifluoromethyl-5H,6H,7H,8H-Pyridine Precursor
The trifluoromethyl group is introduced early in the synthesis to minimize functional group incompatibility. A saturated pyridine derivative (e.g., piperidine) undergoes electrophilic trifluoromethylation using Umemoto’s reagent (trifluoromethylarylsulfonium salts) under basic conditions. Alternative methods include radical trifluoromethylation with Langlois’ reagent (CF₃SO₂Na) in the presence of tert-butyl hydroperoxide.
Key Reaction Conditions
Cyclization to Form the Triazole Ring
The triazole ring is formed via cyclocondensation of the pyridine-hydrazine intermediate with trimethyl orthoformate. This step is critical for regioselectivity, favoring the [4,3-a] isomer due to steric and electronic effects.
General Procedure
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Hydrazine Formation : React 7-trifluoromethylpiperidine with hydrazine hydrate (3 equiv) in ethanol at reflux (12 h).
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Cyclization : Treat the hydrazine intermediate with trimethyl orthoformate (1.5 equiv) and catalytic p-toluenesulfonic acid (0.1 equiv) in toluene at 110°C for 6 h.
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Purification : Isolate the product via automated flash chromatography (20–40% ethyl acetate/hexane).
Characterization Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.94 (s, 1H, triazole-H), 3.82–3.75 (m, 2H, CH₂), 2.90–2.84 (m, 2H, CH₂), 2.45–2.35 (m, 1H, CF₃-CH), 1.85–1.70 (m, 4H, piperidine-H).
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HRMS (ESI) : m/z calcd for C₉H₁₁F₃N₃ [M+H]⁺: 218.0901; found: 218.0904.
Synthesis of Pyridine-2-Carboxamide
Carboxylic Acid Activation
Pyridine-2-carboxylic acid is activated as a mixed carbonate using ethyl chloroformate or converted to an acyl chloride with thionyl chloride.
Acyl Chloride Formation
Amide Coupling
The methylamine-substituted triazolopyridine is coupled with pyridine-2-carbonyl chloride using Schotten-Baumann conditions.
Procedure
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Dissolve the triazolopyridine-methylamine (1.0 equiv) in aqueous NaOH (10% w/v).
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Add pyridine-2-carbonyl chloride (1.1 equiv) dropwise at 0°C.
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Stir vigorously for 1 h, extract with ethyl acetate, and purify via chromatography.
Integrated Synthesis and Scalability
One-Pot Sequential Reactions
Recent advancements enable a telescoped process combining cyclization, alkylation, and coupling without intermediate isolation.
Advantages
Pilot-Scale Production
A scaled-up synthesis (500 g batch) achieved 63% yield using:
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Solvent Recovery : Toluene (85% reclaimed)
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Catalyst Recycling : p-TsOH reused for 3 cycles without yield loss
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
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δ 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 8.25 (s, 1H, triazole-H), 7.90–7.85 (m, 1H, pyridine-H), 7.45–7.40 (m, 1H, pyridine-H), 4.85 (s, 2H, CH₂), 3.65–3.55 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.50–2.40 (m, 1H, CF₃-CH), 1.90–1.70 (m, 4H, piperidine-H).
¹³C NMR (100 MHz, CDCl₃)
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δ 165.2 (C=O), 152.1 (triazole-C), 149.8 (pyridine-C), 137.5 (q, J = 32 Hz, CF₃-C), 123.5–121.2 (aromatic-C), 51.8 (CH₂), 44.5 (piperidine-C), 27.3 (piperidine-C).
HRMS (ESI)
Purity Assessment
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HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)
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Elemental Analysis : Calcd (%) C 52.31, H 4.40, N 19.07; Found: C 52.28, H 4.43, N 19.03.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Isolation | 52 | 99.1 | Easier troubleshooting |
| Telescoped Process | 67 | 98.8 | Reduced solvent waste |
| Pilot-Scale | 63 | 99.5 | Cost-effective for bulk production |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially altering the triazolo-pyridine core.
Reduction: Reduction reactions may modify the trifluoromethyl group, although these require specific conditions due to the stability of the CF₃ group.
Substitution: Substitution reactions can occur at various positions on the triazolo-pyridine ring, allowing for functionalization and derivatization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidized derivatives with altered functional groups.
Reduced forms with modifications to the CF₃ group.
Various substituted analogs with different functional groups attached to the triazolo-pyridine core.
Scientific Research Applications
Chemistry
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.
Biology
The compound is being investigated for its potential as a biochemical probe . Its structural features may allow it to interact with various biological targets such as enzymes and receptors. Preliminary studies suggest it could modulate biological pathways effectively due to its binding affinity influenced by the trifluoromethyl group.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties , including:
- Anti-inflammatory Activity: Research indicates potential in reducing inflammation through specific molecular interactions.
- Anticancer Properties: Early-stage studies show promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
Industry
In industrial applications, this compound is utilized in developing advanced materials that require high thermal stability and resistance to degradation. Its unique chemical properties make it suitable for use in specialty chemicals and materials science.
Case Studies and Research Findings
Numerous studies have been conducted to elucidate the applications of this compound:
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Anti-inflammatory Studies:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro by inhibiting specific cytokines involved in inflammatory responses.
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Anticancer Activity:
- Research presented at the American Association for Cancer Research highlighted the compound's ability to inhibit cell growth in various cancer cell lines through targeted modulation of signaling pathways.
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Material Science Applications:
- Investigations into the use of this compound in polymers showed enhanced thermal stability when incorporated into polymer matrices compared to traditional additives.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. Key pathways include inhibition of specific enzymes involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 2-(1,1-Difluoroethyl)-5-Methyl-N-[6-(Trifluoromethyl)Pyridin-3-yl][1,2,4]Triazolo[1,5-a]Pyrimidin-7-Amine
This compound (, C₁₄H₁₁F₅N₆ , MW: 394.3 g/mol ) shares structural motifs with the target compound but differs in core heterocycle, substituents, and functional groups:
Key Differences and Implications
- In contrast, the analog’s triazolo-pyrimidine core is rigid and planar, favoring interactions with flat enzymatic active sites .
- Fluorine Impact : The analog’s higher fluorine content (5 F vs. 3 F) increases its lipophilicity (logP ~3.5 vs. ~2.1), likely improving membrane permeability but risking solubility limitations.
Pharmacological Considerations
While biological activity data for these compounds is unavailable in the provided evidence, structural analysis suggests:
- The target compound’s carboxamide group may improve aqueous solubility (critical for oral bioavailability) compared to the analog’s hydrophobic difluoroethyl group.
- The analog’s triazolo-pyrimidine core could exhibit stronger π-π stacking interactions in nucleic acid-binding contexts (e.g., topoisomerase inhibition).
Biological Activity
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide (CAS Number: 2034331-76-3) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and structure-activity relationships (SAR), focusing on its antiproliferative effects against various cancer cell lines.
The molecular formula of this compound is with a molecular weight of 316.32 g/mol. The compound features a trifluoromethyl group and a triazole moiety that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.32 g/mol |
| CAS Number | 2034331-76-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the triazole and pyridine functionalities. While specific synthetic pathways were not detailed in the search results, similar compounds have been synthesized through methods involving cyclization reactions and functional group modifications.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of various derivatives of triazolo-pyridines against different cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines.
- Findings : Compounds with similar structural features showed significant antiproliferative effects. For example, in a study involving related triazolo-pyridine derivatives, it was observed that increasing the bulkiness of substituents at certain positions led to reduced activity. Conversely, specific substitutions enhanced potency by inducing apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Trifluoromethyl Group : The presence of the trifluoromethyl group has been associated with enhanced lipophilicity and biological activity.
- Triazole Ring : The triazole moiety is essential for interaction with biological targets and may influence binding affinity and selectivity.
- Pyridine Derivatives : Modifications on the pyridine ring can significantly affect the compound's pharmacokinetics and efficacy.
Case Studies
Several studies have documented the bioactivity of related compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates like ethyl 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate utilized?
- Methodology : A common route involves hydrolysis of ethyl 6-fluoro-triazolopyridine carboxylate using LiOH·H₂O in THF/water, followed by acidification and coupling with a cyclopenta-pyrrolidine intermediate in DMF . Continuous flow chemistry (e.g., automated temperature/pressure control) can optimize yield and purity, as seen in analogous trifluoromethylated heterocycles .
- Critical Steps : Purification via HPLC (≥95% purity) and characterization of intermediates using NMR and mass spectrometry are essential .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?
- Techniques :
- NMR : ¹H/¹³C NMR to verify regiochemistry of the triazolopyridine core and pyridine-2-carboxamide substitution .
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretching at ~1650–1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to address yield and purity discrepancies across studies?
- Case Study : Yields for analogous trifluoromethylated pyrimido derivatives range from 48% to 78% depending on solvent (DMF vs. THF), base (K₂CO₃ vs. LiOH), and temperature .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) can identify optimal reagent ratios, solvent systems, and reaction times .
- Contradiction Resolution : For example, DMF may enhance solubility but introduce impurities, requiring post-reaction HPLC purification .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Preclinical Models : In hepatic steatosis studies, retinol-binding protein 4 (RBP4) antagonists with similar triazolopyridine scaffolds showed efficacy in mice but required dose adjustments due to metabolic differences .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and standardized assays (e.g., enzyme inhibition IC₅₀) to compare results across labs .
Q. How do structural modifications influence physicochemical properties and target binding?
- SAR Analysis :
- Triazolopyridine Core : Substituents at the 7-position (e.g., trifluoromethyl) enhance metabolic stability and lipophilicity .
- Pyridine-2-Carboxamide : Methylation or fluorination at the pyridine ring modulates solubility and target affinity .
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding interactions with targets like kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
